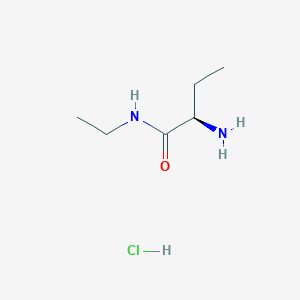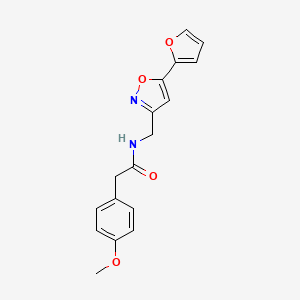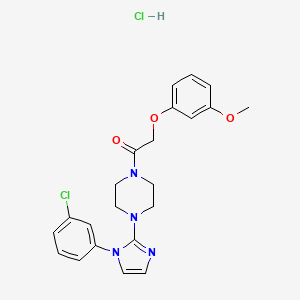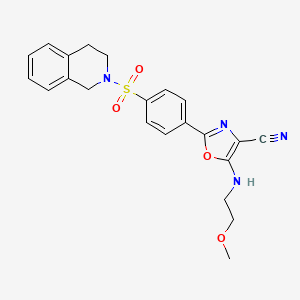
(2R)-2-Amino-N-ethylbutanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-N-ethylbutanamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
作用機序
Target of Action
The primary target of (2R)-2-Amino-N-ethylbutanamide hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of ionotropic glutamate receptor, which plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2R)-2-Amino-N-ethylbutanamide hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses .
Biochemical Pathways
The compound affects the glutamatergic system, specifically the pathway involving the NMDA receptor . By antagonizing NMDA receptors, it increases extracellular glutamate levels . This action can lead to a cascade of events, including the activation of AMPA receptors and the initiation of intracellular signaling pathways .
Pharmacokinetics
It is known that the compound has a rapid onset of action and a relatively short half-life . Its bioavailability and distribution within the body are likely influenced by factors such as its lipophilicity, protein binding, and metabolism .
Result of Action
The compound’s action results in a decrease in presynaptic activity and glutamate release . This can lead to various molecular and cellular effects, including changes in synaptic plasticity and neuronal excitability . The compound’s antidepressant effects are thought to be related to these changes .
Action Environment
The action of (2R)-2-Amino-N-ethylbutanamide hydrochloride can be influenced by various environmental factors. For example, the presence of other neurotransmitters or drugs can affect the compound’s binding to its target receptor . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-N-ethylbutanamide;hydrochloride typically involves the reaction of 2-amino-N-ethylbutanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction is usually performed in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
化学反応の分析
Types of Reactions
(2R)-2-Amino-N-ethylbutanamide;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
(2R)-2-Amino-N-ethylbutanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-N-ethylbutanamide;hydrochloride: This compound has a different stereochemistry, which can lead to different reactivity and interactions.
N-ethylbutanamide: This compound lacks the amino group, resulting in different chemical properties and applications.
Uniqueness
(2R)-2-Amino-N-ethylbutanamide;hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
IUPAC Name |
(2R)-2-amino-N-ethylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFOAELYBQOTNE-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)


![1-[(4-fluorophenyl)methyl]-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2787061.png)

![2-Amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2787064.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2787065.png)



![3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B2787072.png)
![1-(9H-carbazol-9-yl)-3-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propan-2-ol](/img/structure/B2787074.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2787075.png)
![4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2787078.png)
